molecular formula C26H18N2O3 B5211630 N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-biphenylcarboxamide

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-biphenylcarboxamide

Cat. No. B5211630
M. Wt: 406.4 g/mol
InChI Key: PYYKSQYQKZGTOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-biphenylcarboxamide, commonly known as BIBX1382, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of tyrosine kinase inhibitors and has been shown to have inhibitory effects on the epidermal growth factor receptor (EGFR) family of tyrosine kinases.

Mechanism of Action

BIBX1382 works by binding to the ATP-binding site of the N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-biphenylcarboxamide family of tyrosine kinases, thereby inhibiting their activity. This, in turn, leads to the inhibition of downstream signaling pathways that are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects
BIBX1382 has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

BIBX1382 has several advantages for use in lab experiments, including its high potency and selectivity for the N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-biphenylcarboxamide family of tyrosine kinases. However, it also has some limitations, including its poor solubility in water and its potential for off-target effects.

Future Directions

There are several potential future directions for research on BIBX1382. One area of interest is the development of more potent and selective inhibitors of the N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-biphenylcarboxamide family of tyrosine kinases. Another area of interest is the investigation of the potential therapeutic applications of BIBX1382 in combination with other drugs or therapies. Additionally, further research is needed to better understand the mechanisms of action of BIBX1382 and its potential effects on other signaling pathways.

Synthesis Methods

BIBX1382 can be synthesized using a multi-step process that involves the coupling of various chemical intermediates. The synthesis starts with the preparation of 1,3-benzoxazole-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then coupled with 4-(3-hydroxyphenyl)phenylamine to yield the desired product.

Scientific Research Applications

BIBX1382 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and cardiovascular diseases. It has been shown to have inhibitory effects on the N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-biphenylcarboxamide family of tyrosine kinases, which are known to play a critical role in the development and progression of various cancers.

properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O3/c29-23-16-20(14-15-21(23)26-28-22-8-4-5-9-24(22)31-26)27-25(30)19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-16,29H,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYKSQYQKZGTOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5O4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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